LogP Difference Between 2-(2-Chloroethyl)bicyclo[2.2.1]heptane and Its Bromoethyl Analog Guides Lipophilicity-Driven Candidate Selection
2-(2-Chloroethyl)bicyclo[2.2.1]heptane exhibits a computed LogP of 3.0515, whereas the bromoethyl congener (2-(2-bromoethyl)bicyclo[2.2.1]heptane, CAS 131665-74-2) displays a higher LogP of 3.2076, representing a ΔLogP of +0.1561 . This difference, while apparently modest, corresponds to an approximately 1.4-fold increase in calculated octanol–water partition coefficient for the bromo derivative under identical computational methodology .
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.0515 (TPSA = 0, H_Acceptors = 0, H_Donors = 0, Rotatable_Bonds = 2) |
| Comparator Or Baseline | 2-(2-Bromoethyl)bicyclo[2.2.1]heptane: LogP = 3.2076 (TPSA = 0, H_Acceptors = 0, H_Donors = 0, Rotatable_Bonds = 2) |
| Quantified Difference | ΔLogP = +0.1561 (bromo minus chloro); ~1.4× greater partitioning into octanol for bromo analog |
| Conditions | Computed LogP values from supplier-reported data (consistent computational algorithm); both compounds share identical TPSA, H-bond donor/acceptor counts, and rotatable bond numbers. |
Why This Matters
When designing congeneric series for medicinal chemistry SAR exploration, the lower LogP of the chloroethyl derivative provides a measurable lipophilicity advantage for compounds where reducing logD is desirable to improve solubility or mitigate off-target binding; procurement of the chloro building block enables systematic LogP tuning from the earliest synthetic steps .
